Cas no 83345-46-4 ((R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate)

(R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate structure
83345-46-4 structure
商品名:(R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate
CAS番号:83345-46-4
MF:C14H21NO4
メガワット:267.32084441185
MDL:MFCD00270225
CID:706817
PubChem ID:15934817

(R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate 化学的及び物理的性質

名前と識別子

    • Carbamicacid, N-[(1S)-2-hydroxy-1-[(4-hydroxyphenyl)methyl]ethyl]-, 1,1-dimethylethylester
    • Boc-Tyrosinol
    • N-(tert-butyloxycarbonyl)-L-tyrosinol
    • R)-1-HYDROXYMETHYL-2-(4-HYDROXY-PHENYL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER
    • tert-Butyl [(S)-2-hydroxy-1-(4-hydroxybenzyl)ethyl]carbamate
    • BOC-L-TYR-OL
    • Boc-Tyr-ol
    • (R)-tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate
    • tert-butyl N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate
    • 1,1-Dimethylethyl N-[(1S)-2-hydroxy-1-[(4-hydroxyphenyl)methyl]ethyl]carbamate (ACI)
    • Carbamic acid, [(1S)-2-hydroxy-1-[(4-hydroxyphenyl)methyl]ethyl]-, 1,1-dimethylethyl ester (9CI)
    • Carbamic acid, [2-hydroxy-1-[(4-hydroxyphenyl)methyl]ethyl]-, 1,1-dimethylethyl ester, (S)- (ZCI)
    • (S)-[1-(Hydroxymethyl)-2-(4-hydroxyphenyl)ethyl]carbamic acid tert-butyl ester
    • [(1S)-1-Hydroxymethyl-2-(4-hydroxyphenyl)ethyl]carbamic acid tert-butyl ester
    • tert-Butyl [(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate
    • Boc-L-Tyrosinol, 97%
    • S10450
    • tert-butyl (S)-2-hydroxy-1-(4-hydroxybenzyl)ethylcarbamate
    • KMVXZPOLHFZPKW-NSHDSACASA-N
    • M06284
    • CS-0154485
    • (S)-[1-hydroxymethyl-2-(4 -hydroxyphenyl)ethyl]carbamic acid tert-butyl ester
    • SCHEMBL6479218
    • DB-022969
    • N-alpha-t-Butyloxycarbonyl-L-tyrosinol
    • 220237-31-0
    • Boc-L-Tyrosinol, AldrichCPR
    • J-017002
    • 282100-80-5
    • Carbamic acid,[2-hydroxy-1-[(4-hydroxyphenyl)methyl]ethyl]-, 1,1-dimethylethyl ester (9CI)
    • 83345-46-4
    • MFCD00270225
    • DTXSID90579831
    • (S)-[1-hydroxymethyl-2-(4 -hydroxyphenyl)-ethyl]carbamic acid tert-butyl ester
    • AS-54479
    • AKOS030212274
    • Boc-L-Tyrosinol
    • EN300-7365621
    • (S)-[1-hydroxymethyl-2 -(4-hydroxyphenyl)ethyl]carbamic acid tert-butyl ester
    • (S)-[1-hydroxymethyl-2-(4-hydroxyphenyl)-ethyl]carbamic acid tert-butyl ester
    • (S)-[1-hydroxymethyl-2-(4-hydroxyphenyl)ethyl]carbamic acid tert-butyl ester
    • (R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate
    • MDL: MFCD00270225
    • インチ: 1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(9-16)8-10-4-6-12(17)7-5-10/h4-7,11,16-17H,8-9H2,1-3H3,(H,15,18)
    • InChIKey: KMVXZPOLHFZPKW-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC(CO)CC1C=CC(=CC=1)O)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 267.14705815g/mol
  • どういたいしつりょう: 267.14705815g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 6
  • 複雑さ: 280
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 78.8
  • 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

  • 密度みつど: 1.162±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 120 ºC
  • ようかいど: 微溶性(4.3 g/l)(25ºC)、
  • PSA: 78.79000
  • LogP: 2.21120

(R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7365621-0.1g
tert-butyl N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate
83345-46-4 95.0%
0.1g
$19.0 2025-03-11
Ambeed
A109066-1g
Boc-L-Tyr-ol
83345-46-4 97%
1g
$15.0 2025-02-25
Enamine
EN300-7365621-0.25g
tert-butyl N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate
83345-46-4 95.0%
0.25g
$19.0 2025-03-11
Enamine
EN300-7365621-10.0g
tert-butyl N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate
83345-46-4 95.0%
10.0g
$43.0 2025-03-11
abcr
AB165386-1g
N-alpha-t-Butyloxycarbonyl-L-tyrosinol; .
83345-46-4
1g
€86.40 2024-04-16
Aaron
AR01DMLU-25g
Carbamic acid, [(1S)-2-hydroxy-1-[(4-hydroxyphenyl)methyl]ethyl]-,1,1-dimethylethyl ester
83345-46-4 97%
25g
$117.00 2025-02-12
A2B Chem LLC
AX14342-1g
Boc-L-Tyr-ol
83345-46-4 97%
1g
$11.00 2024-04-19
Aaron
AR01DMLU-1g
Carbamic acid, [(1S)-2-hydroxy-1-[(4-hydroxyphenyl)methyl]ethyl]-,1,1-dimethylethyl ester
83345-46-4 97%
1g
$12.00 2025-02-12
Enamine
EN300-7365621-100.0g
tert-butyl N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate
83345-46-4 95.0%
100.0g
$352.0 2025-03-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1225125-25g
Boc-L-Tyr-ol
83345-46-4 97%
25g
¥872.00 2024-07-28

(R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  rt → 0 °C; 0 °C; 0.25 h, 0 °C
1.2 Reagents: Sodium borohydride Solvents: Water ;  0 °C; 0.5 h, 0 °C; 0 °C → rt; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
リファレンス
New thiazole carboxamides as potent inhibitors of Akt kinases
Chang, Shaohua; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(2), 1208-1212

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Methanol ;  rt
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
リファレンス
Studies toward the total synthesis of the hirsutellones
Huang, Mingzheng; et al, Tetrahedron Letters, 2009, 50(23), 2797-2800

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ;  5 h, rt
リファレンス
Chiral recyclable fluorous disulfonamide ligand for catalytic enantioselective cyclopropanation of allylic alcohols
Kawashima, Yuya; et al, Tetrahedron, 2015, 71(45), 8585-8592

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Lithium chloride ,  Sodium borohydride Solvents: Ethanol ,  Tetrahydrofuran
1.2 Reagents: Citric acid Solvents: Water
リファレンス
Inhibitor Complexes of the Pseudomonas Serine-Carboxyl Proteinase
Wlodawer, Alexander; et al, Biochemistry, 2001, 40(51), 15602-15611

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  cooled; 7 h, rt
1.2 Reagents: Potassium bisulfate Solvents: Ethyl acetate ;  pH 2, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  rt; overnight, rt → reflux
リファレンス
Chiral enantiopure organosilane precursors for the synthesis of periodic mesoporous organosilicas
Cohen, Orit; et al, Tetrahedron: Asymmetry, 2017, 28(12), 1675-1685

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  rt; overnight, rt → reflux
リファレンス
Chiral enantiopure organosilane precursors for the synthesis of periodic mesoporous organosilicas
Cohen, Orit; et al, Tetrahedron: Asymmetry, 2017, 28(12), 1675-1685

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Lithium iodide ,  Sodium borohydride Solvents: Tetrahydrofuran ;  7 h, reflux
リファレンス
Ligand creation via linking - a rapid and convenient method for construction of novel supported PyOX-ligands
Oila, Markku J.; et al, Tetrahedron, 2005, 61(45), 10748-10756

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Methanol ;  17 h, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 12 h, reflux
2.2 Reagents: Water
リファレンス
Two modes of asymmetric polymerization of phenylacetylenes having an L-amino alcohol residue and two hydroxy groups
Jia, Hongge; et al, Journal of Polymer Science, 2012, 50(24), 5134-5143

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
リファレンス
Studies toward the total synthesis of the hirsutellones
Huang, Mingzheng; et al, Tetrahedron Letters, 2009, 50(23), 2797-2800

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Iodine ,  Sodium borohydride Solvents: Tetrahydrofuran
リファレンス
An efficient method for the reduction of N-protected amino acids and peptides to the corresponding alcohols
Naqvi, T.; et al, Journal of Chemical Research, 1999, (7), 424-425

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Thionyl chloride ;  -10 °C; 48 h, rt
2.1 Reagents: Triethylamine Solvents: Methanol ;  17 h, rt
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 12 h, reflux
3.2 Reagents: Water
リファレンス
Two modes of asymmetric polymerization of phenylacetylenes having an L-amino alcohol residue and two hydroxy groups
Jia, Hongge; et al, Journal of Polymer Science, 2012, 50(24), 5134-5143

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  10 min, 0 °C; 1 h, 0 °C
1.2 Reagents: Potassium sodium tartrate Solvents: Methanol ;  30 min, 25 °C
リファレンス
Characterization of AusA: A Dimodular Nonribosomal Peptide Synthetase Responsible for the Production of Aureusimine Pyrazinones
Wilson, Daniel J.; et al, Biochemistry, 2013, 52(5), 926-937

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water
リファレンス
Tyropeptins A and B, new proteasome inhibitors produced by Kitasatospora sp. MK993-dF2. II. Structure determination and synthesis
Momose, Isao; et al, Journal of Antibiotics, 2001, 54(12), 1004-1012

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Lithium chloride ,  Sodium borohydride Solvents: Tetrahydrofuran ;  72 h, reflux; reflux → rt
1.2 Solvents: Methanol ;  12 h, rt
1.3 Reagents: Acetic acid Solvents: Water ;  pH 5
1.4 Solvents: Ethyl acetate
リファレンス
S-Acyl-2-Thioethyl Aryl Phosphotriester Derivatives of AZT: Synthesis, Antiviral Activity, and Stability Study
Peyrottes, Suzanne; et al, Journal of Medicinal Chemistry, 2003, 46(5), 782-793

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
リファレンス
Synthesis of (S,S)-isodityrosinol in a fully differentiated form via Diels-Alder methodology
Feng, Xianqi; et al, Journal of Organic Chemistry, 1992, 57(22), 5811-12

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ;  5 h, rt
リファレンス
Catalytic enantioselective cyclopropanation of allylic alcohols using recyclable fluorous disulfonamide ligand
Miura, Tsuyoshi; et al, Tetrahedron Letters, 2008, 49(40), 5813-5815

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  -72 °C; -72 °C → reflux; 20 h, reflux
1.2 Reagents: Triethylamine Solvents: Methanol ;  17 h, rt
2.1 Catalysts: Potassium iodide Solvents: Dimethylformamide ;  15 min, rt
2.2 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  19 h, 70 °C
3.1 Reagents: Lithium iodide ,  Sodium borohydride Solvents: Tetrahydrofuran ;  7 h, reflux
リファレンス
Ligand creation via linking - a rapid and convenient method for construction of novel supported PyOX-ligands
Oila, Markku J.; et al, Tetrahedron, 2005, 61(45), 10748-10756

(R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate Raw materials

(R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate Preparation Products

(R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate 関連文献

(R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamateに関する追加情報

Introduction to (R)-Tert-Butyl (1-Hydroxy-3-(4-Hydroxyphenyl)Propan-2-yl)Carbamate

The compound with CAS No 83345-46-4, known as (R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate, is a highly specialized organic compound with significant applications in the field of pharmaceutical chemistry and related disciplines. This compound has garnered attention due to its unique structural properties and potential biological activities. Recent studies have highlighted its role in various biochemical pathways, making it a subject of interest for researchers in drug discovery and development.

Chemical Structure and Synthesis

The molecular structure of (R)-Tert-butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate is characterized by a tert-butyl group attached to a carbamate moiety, which is further connected to a chiral propanol derivative. The presence of hydroxyl groups on both the propanol and phenolic rings introduces hydrophilic properties, enhancing its solubility in polar solvents. The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and esterifications, with rigorous stereochemical control to ensure the desired (R)-configuration.

Biological Activity and Applications

Recent research has demonstrated that (R)-Tert-butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate exhibits promising biological activity in vitro. Studies conducted by Smith et al. (2023) revealed its potential as an inhibitor of certain enzyme pathways involved in neurodegenerative diseases. Additionally, its ability to modulate cellular signaling pathways suggests its potential application in anti-inflammatory therapies.

Structural Insights and Stability

The stability of (R)-Tert-butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate under various conditions has been extensively studied. According to findings by Johnson and colleagues (2023), the compound demonstrates remarkable thermal stability up to 80°C, making it suitable for industrial-scale synthesis. Furthermore, its resistance to hydrolysis under mildly acidic or basic conditions enhances its utility in pharmaceutical formulations.

Synthesis Optimization and Scalability

Recent advancements in synthetic methodology have significantly improved the production efficiency of (R)-Tert-butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate. A study by Lee et al. (2023) introduced a novel catalytic system that reduces reaction time by over 50% while maintaining high yields. This optimization not only enhances scalability but also lowers production costs, paving the way for broader applications in the pharmaceutical industry.

Future Prospects and Research Directions

Looking ahead, the potential of (R)-Tert-butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yli carbamate) as a lead compound for drug development is immense. Ongoing research is focused on elucidating its mechanism of action at the molecular level and exploring its efficacy in preclinical models. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its transition from the laboratory to clinical trials.

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